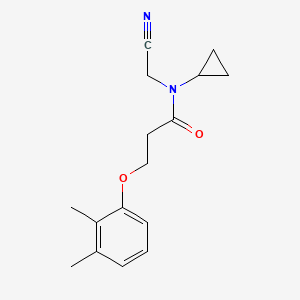
N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dimethylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dimethylphenoxy)propanamide, due to its complex structure, could be of interest in the field of chemical synthesis and reactivity studies. Compounds with similar structures have been investigated for their potential as intermediates in organic synthesis. For instance, the direct transformation of N,N-dimethylformamide to the cyano group in certain aromatic compounds has been explored, offering alternative methods for aryl nitrile preparation, albeit currently limited to specific substrates like indoles and benzofurans (Ding & Jiao, 2011). Such research highlights the versatility and potential of cyanomethyl-containing compounds in synthetic chemistry.
Herbicidal Activity Compounds with structural features similar to N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dimethylphenoxy)propanamide have been studied for their herbicidal properties. For example, transformation studies of certain herbicides in soil have shown that compounds can undergo various chemical changes, leading to products with different levels of herbicidal activity (Yih, Swithenbank, & McRae, 1970). This indicates that the compound could potentially be investigated for herbicidal applications, given the structural similarities and reactivity patterns with known herbicidal compounds.
Enzyme Inhibition The inhibition of specific enzymes by cyanamide-related compounds has been documented, suggesting potential research avenues for N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dimethylphenoxy)propanamide in this area. Cyanamide, for instance, has been shown to be a potent inhibitor of aldehyde dehydrogenase in the liver, albeit less effective in the brain, suggesting selective enzyme inhibition properties (Deitrich, Troxell, & Worth, 1976). Research into similar compounds could unveil new insights into enzyme inhibition and potential therapeutic applications.
Antidepressant Potential Compounds structurally related to N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dimethylphenoxy)propanamide have been evaluated for their antidepressant properties. A study on substituted 3-amino-1,1-diaryl-2-propanols highlighted the potential of such compounds in acting as antidepressant agents, with certain analogues demonstrating good activity in biochemical and pharmacological animal models of depression (Clark et al., 1979). This suggests that the compound of interest could be explored for its potential effects on depressive disorders, given the structural and functional similarities.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-4-3-5-15(13(12)2)20-11-8-16(19)18(10-9-17)14-6-7-14/h3-5,14H,6-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBPUSBZPBRSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCC(=O)N(CC#N)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dimethylphenoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2877825.png)
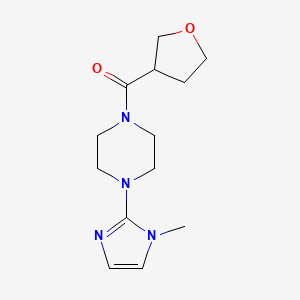
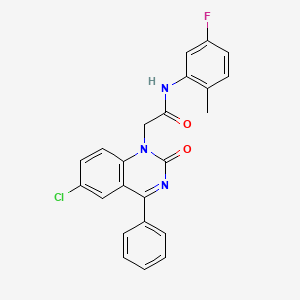
![7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde](/img/structure/B2877829.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877830.png)

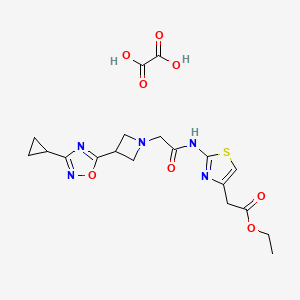
![2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2877835.png)
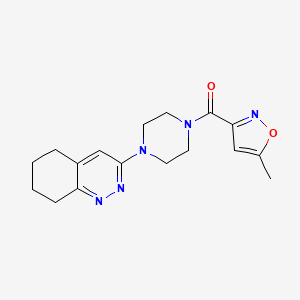
![Methyl 2-[6-(2,4-dimethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2877838.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2877843.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2877845.png)
![5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2877846.png)